2-Methyl-2-(methylamino)propanenitrile

描述

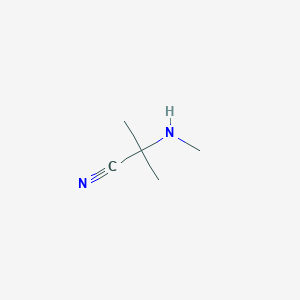

The compound 2-Methyl-2-(methylamino)propanenitrile is a member of the alpha-aminonitrile class of molecules. These compounds are characterized by the presence of a nitrile group (-C≡N) and an amino group (-NR₂) attached to the same carbon atom. This unique structural arrangement imparts a versatile reactivity that makes them valuable intermediates in synthetic chemistry. The study of this compound is situated within the broader investigation of alpha-aminonitriles, exploring their synthesis, reactivity, and potential as building blocks for more complex molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2,4-6)7-3/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQVYJRZBVRXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368892 | |

| Record name | 2-methyl-2-(methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-39-4 | |

| Record name | 2-methyl-2-(methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(methylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 2 Methyl 2 Methylamino Propanenitrile

Established Reaction Pathways for 2-Methyl-2-(methylamino)propanenitrile Synthesis

The formation of this compound is primarily achieved through multicomponent reactions that are valued for their high atom economy. cabidigitallibrary.org The most prominent of these is the Strecker synthesis, a method first reported in 1850 that remains one of the most effective routes for preparing α-aminonitriles. mdpi.com

The classical and most direct pathway to this compound is the Strecker reaction, a one-pot, three-component condensation. mdpi.comresearchgate.net This reaction typically involves a ketone (acetone), an amine (methylamine), and a cyanide source. wikipedia.org The cyanide source can be hydrogen cyanide (HCN), an alkali metal cyanide like potassium cyanide (KCN), or a safer alternative such as acetone (B3395972) cyanohydrin. cabidigitallibrary.orgresearchgate.net

The reaction mechanism proceeds through two key stages. wikipedia.org First, the ketone (acetone) reacts with the amine (methylamine) to form an imine intermediate. The subsequent step involves the nucleophilic addition of a cyanide ion to the imine's electrophilic carbon atom, yielding the final α-aminonitrile product. wikipedia.orgorganic-chemistry.org When using ketones instead of aldehydes, α,α-disubstituted amino acids can be produced. wikipedia.org Acetone cyanohydrin is often used as a more manageable and safer source of cyanide compared to HCN gas. researchgate.netwikipedia.org It can be prepared by reacting acetone with sodium cyanide and subsequent acidification. orgsyn.org The use of acetone cyanohydrin in water is a catalyst-free method for producing α-aminonitriles. researchgate.net

Table 1: Examples of Cyanohydrin-Based Synthesis of α-Aminonitriles This table presents data on various Strecker-type reactions, illustrating the versatility of the method with different substrates and catalysts.

| Carbonyl Compound | Amine | Cyanide Source | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetone | Methylamine (B109427) | Potassium Cyanide (KCN) | Aqueous solution | This compound | High | wikipedia.org |

| Various Aldehydes/Ketones | Various Amines | Acetone Cyanohydrin | Water, Room Temp, Catalyst-free | α-Aminonitriles | High | researchgate.net |

| Benzaldehyde | Aniline | Trimethylsilyl (B98337) Cyanide (TMSCN) | Sulfated polyborate, Solvent-free | α-Aminonitrile | up to 99% | mdpi.com |

| Various Aldehydes | Various Amines | Trimethylsilyl Cyanide (TMSCN) | Indium powder, Water | α-Aminonitriles | Excellent | nih.gov |

| Various Aldehydes/Ketones | Various Amines | Trimethylsilyl Cyanide (TMSCN) | Pd(II) Complex | α-Aminonitriles | Good | organic-chemistry.org |

While the Strecker synthesis is the most common route, alternative pathways involving the direct amination of a propanenitrile scaffold are subjects of research. These methods typically involve the functionalization of a C-H bond to introduce the amino group. mdpi.com One such approach is the oxidative C-H bond functionalization, where a tertiary amine can be cyanated in the presence of an oxidant and a cyanide source, often catalyzed by transition metals. mdpi.comorganic-chemistry.org For instance, RuCl₃ has been shown to catalyze the oxidative cyanation of tertiary amines to form α-aminonitriles in excellent yields. organic-chemistry.org

Another potential strategy is the nucleophilic substitution on a pre-functionalized propanenitrile. For example, the synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, was achieved through an Sₙ2 substitution reaction where methylamine displaces a leaving group, resulting in the desired diamine with an inversion of configuration. researchgate.net Although not a direct synthesis of this compound, this demonstrates the principle of introducing a methylamino group onto a nitrile-containing backbone via amination. The amination of malononitrile (B47326) dimer with amidines to form 6-aminopyrimidines is another example of an amination process on a nitrile scaffold, albeit one that leads to a cyclized product. researchgate.net

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry focuses not only on achieving high yields but also on controlling stereochemistry, understanding reaction dynamics, and adhering to the principles of green chemistry.

The compound this compound is achiral due to the presence of two identical methyl groups on the α-carbon. However, for the broader class of α-aminonitriles derived from aldehydes or unsymmetrical ketones, the α-carbon is a stereocenter. Consequently, significant research has been devoted to developing enantioselective versions of the Strecker reaction. mdpi.comacs.org

Two primary strategies exist for achieving stereocontrol. mdpi.com The first involves using a chiral auxiliary, such as an optically pure amine, which reacts with the carbonyl compound to form a chiral imine. Subsequent diastereoselective cyanation leads to an enantioenriched α-aminonitrile. mdpi.comnih.gov The second, and more atom-economical method, employs a chiral catalyst to facilitate the enantioselective addition of cyanide to an achiral imine. mdpi.comwikipedia.org A variety of catalysts have been developed for this purpose, including chiral guanidines, aluminum-salen complexes, and titanium-based catalysts. mdpi.comorganic-chemistry.orgacs.org For instance, a chiral bicyclic guanidine (B92328) has been shown to be an effective catalyst for the asymmetric synthesis of α-aminonitriles, achieving high yields and excellent enantiomeric excess (ee). acs.org

Table 2: Examples of Catalytic Enantioselective Synthesis of α-Aminonitriles This table summarizes various catalytic systems used to produce chiral α-aminonitriles, highlighting the stereochemical control achievable.

| Catalyst Type | Substrate (Imine from) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Chiral Bicyclic Guanidine | N-Benzhydrylimines of aromatic aldehydes | up to 86% ee | 96% | acs.org |

| Chiral Amide-based Organocatalyst | Aldehydes/Ketones + Amines | up to 99% ee | High | mdpi.com |

| Chiral (Salen)AlIII Complex | General Aldimines | High | N/A | acs.org |

| Titanium(IV) BINOL Complex | General Aldimines | High | N/A | acs.org |

| Chiral Ammonium (B1175870) Trifluoroacetate | Aldehyde + Amine + TMSCN | N/A | High | derpharmachemica.com |

Understanding the kinetics and thermodynamics of the Strecker reaction is crucial for process optimization. The reaction is reversible and its rate is influenced by several factors, including pH, temperature, and catalyst concentration. nih.govyoutube.com The formation of the imine intermediate is often the rate-determining step and can be acid-catalyzed. organic-chemistry.org

Kinetic studies on the reaction of aminonitriles reveal the influence of pH on reaction rates. For example, the reaction of glycinonitrile with cysteine proceeds well at various pH levels (4, 6, and 8), with the process being faster at higher temperatures. nih.gov Thermodynamic parameters for related reactions, such as the hydrolysis of adenosine (B11128) 5'-triphosphate, have been extensively studied, providing a framework for understanding the energy changes in similar biochemical processes. nih.gov Experimental studies simulating astrophysical conditions have demonstrated that aminonitrile formation can occur via thermal processing of relevant ices, indicating the reaction can proceed over a wide range of temperatures. researchgate.net The hydrolysis of the nitrile group to a carboxylic acid is a key subsequent reaction, and its thermodynamics have also been investigated. nih.gov

In recent years, there has been a significant push to develop "green" or sustainable methods for chemical synthesis, including that of α-aminonitriles. rsc.orgwjarr.com These efforts align with the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, use of safer solvents, and energy efficiency. wjarr.comnih.gov

The multicomponent nature of the Strecker reaction is inherently atom-economical. cabidigitallibrary.org Further green improvements include:

Use of Benign Solvents: Many protocols now utilize water as the reaction medium, which is non-toxic and environmentally safe. researchgate.netnih.gov Some procedures have been developed to run under solvent-free conditions, further reducing waste. mdpi.comacs.org

Energy Efficiency: Conducting reactions at room temperature minimizes energy consumption, a key goal of green chemistry. nih.govnih.govacs.org

Recyclable and Benign Catalysts: Research has focused on replacing hazardous catalysts with more environmentally friendly alternatives. Examples include indium powder, solid acid catalysts like Nafion®-H, and clay-supported catalysts, which are often recoverable and reusable. nih.govderpharmachemica.comrsc.org

Safer Reagents: The use of highly toxic hydrogen cyanide is often replaced by sources like trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin, which are easier and safer to handle. cabidigitallibrary.orgmdpi.comresearchgate.net

Table 3: Green Chemistry Approaches to α-Aminonitrile Synthesis This table showcases various environmentally benign catalytic systems and conditions for the synthesis of α-aminonitriles.

| Catalyst | Reaction Type | Solvent | Key Green Feature(s) | Yield | Reference |

|---|---|---|---|---|---|

| Indium Powder | Three-component Strecker | Water | Benign solvent, efficient catalyst | Excellent | nih.gov |

| Nafion®-H / Nafion®SAC-13 | Three-component Strecker | (Not specified) | Environmentally friendly, recyclable solid acid catalyst | High | rsc.org |

| Cr-MIL-101-SO3H (MOF) | Three-component Strecker | Solvent-free | Solvent-free, room temp, low catalyst loading | High | acs.org |

| EPZG (FeCl3 on clay) | Three-component Strecker | Solvent-free | Solvent-free, room temp, recyclable catalyst | 90-91% | derpharmachemica.com |

| None | Three-component Strecker | Water | Catalyst-free, uses acetone cyanohydrin | High | researchgate.net |

Derivatization and Analog Generation from this compound

The chemical structure of this compound, characterized by a nitrile group and a secondary amine on a quaternary carbon, offers a versatile platform for synthetic modifications. nih.gov These functional groups serve as reactive handles for a variety of chemical transformations, enabling the generation of a diverse library of derivatives and analogs. The strategic manipulation of the nitrile moiety and the methylamino group allows for the construction of compounds with altered physicochemical properties and the incorporation of the propanenitrile scaffold into more complex molecular architectures, including various heterocyclic systems. arkat-usa.org

Functional Group Transformations of the Nitrile Moiety (e.g., hydrolysis to amides/acids, reduction to amines, nucleophilic substitutions)

The nitrile (cyano) group is a highly versatile functional group in organic synthesis, capable of being converted into a range of other functionalities such as carbonyls, amines, and heterocyclic rings. researchgate.net

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group in this compound can yield either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions. researchgate.net

Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, or using certain metal catalysts, the nitrile can be partially hydrolyzed to 2-methyl-2-(methylamino)propanamide. This transformation involves the addition of a single water molecule across the carbon-nitrogen triple bond.

Complete Hydrolysis to Carboxylic Acid: The use of stronger acidic or basic conditions, typically with prolonged heating, leads to the complete hydrolysis of the nitrile. savemyexams.com This two-step process first forms the intermediate amide, which is then further hydrolyzed to 2-methyl-2-(methylamino)propanoic acid and ammonia (B1221849) (or an ammonium salt). doubtnut.comdoubtnut.comsarthaks.com

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | 2-Methyl-2-(methylamino)propanamide |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong, reflux) | 2-Methyl-2-(methylamino)propanoic acid |

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, converting this compound into 2-methyl-2-(methylamino)propan-1-amine. This transformation adds a methylene (B1212753) group between the quaternary carbon and the nitrogen atom, yielding a diamine. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, often at elevated temperature and pressure. libretexts.orggoogle.com

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., diethyl ether or THF), followed by an aqueous workup, are highly effective for converting nitriles to amines. libretexts.orgyoutube.com Other borane-based reagents, such as diisopropylaminoborane, have also been shown to be effective. nih.govorganic-chemistry.org A patent describes the reduction of a similar compound, 2-amino-2-methyl propionitrile, to its corresponding amine using a reducing agent or catalytic hydrogenation. google.com

| Reducing Agent | Typical Conditions | Product |

| LiAlH₄ | 1. Diethyl ether or THF; 2. H₂O/H⁺ workup | 2-Methyl-2-(methylamino)propan-1-amine |

| H₂ / Catalyst | Pd, Pt, or Ni catalyst; High T & P | 2-Methyl-2-(methylamino)propan-1-amine |

| Diisopropylaminoborane | Catalytic LiBH₄, THF | 2-Methyl-2-(methylamino)propan-1-amine nih.gov |

Nucleophilic Additions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions can lead to the formation of imines or other complex structures, which can serve as intermediates for further synthesis, including the formation of heterocyclic rings. researchgate.net

Modifications of the Methylamino Group and Alkyl Chain Extensions

The secondary amine (methylamino group) in the molecule provides another site for synthetic elaboration. As a nucleophilic center, it can readily participate in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and N-Acylation

N-Alkylation: The hydrogen atom on the methylamino group can be substituted via reaction with alkyl halides or other alkylating agents, leading to the formation of a tertiary amine. This modification can be used to introduce a variety of alkyl chains, thereby modulating the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or acid anhydrides converts the secondary amine into an amide. This transformation can be used to introduce a wide range of acyl groups, including those with additional functional groups for further derivatization.

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Alkyl halide (e.g., Ethyl iodide) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-substituted amide |

Synthesis of Pyrrole (B145914), Pyrazole (B372694), Imidazole (B134444), and Other Heterocyclic Conjugates Incorporating the Propanenitrile Scaffold

The bifunctional nature of 2-amino-2-alkylpropanenitriles, containing both a nucleophilic amino group and an electrophilic cyano group, makes them valuable building blocks for the synthesis of various five-membered heterocycles. arkat-usa.org

Imidazole Synthesis

Imidazole derivatives can be synthesized from α-aminonitriles through cyclization reactions with various reagents. mdpi.com A common strategy is the Debus-Radziszewski reaction or a variation thereof, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine. nih.govderpharmachemica.com By analogy, this compound could react with an α-dicarbonyl compound (like benzil) or its equivalent, where the methylamino group and the nitrile nitrogen are incorporated into the final imidazole ring after cyclization and subsequent chemical transformations. The van Leusen imidazole synthesis, which uses tosylmethylisocyanides (TosMICs), represents another versatile route. mdpi.com

Pyrazole Synthesis

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Enaminonitriles, which can be derived from α-aminonitriles, are also effective precursors for pyrazole synthesis. scispace.com For instance, this compound could be first converted to a β-keto nitrile derivative, which would then readily cyclize upon reaction with hydrazine to form a substituted pyrazole. Multicomponent reactions involving aldehydes, malononitrile, and hydrazine are also widely used to construct pyrazole rings. researchgate.net

Pyrrole Synthesis

Numerous methods exist for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Barton-Zard syntheses. nih.govorganic-chemistry.org A plausible route starting from this compound could involve its reaction with an α-haloketone. The initial N-alkylation of the methylamino group would be followed by an intramolecular cyclization involving the nitrile group (or a derivative thereof) to form the pyrrole ring. Another approach involves the cyclocondensation of enones with aminoacetonitrile (B1212223), which could be adapted for this specific scaffold. nih.gov

| Heterocycle | General Precursors | Potential Strategy with Scaffold |

| Imidazole | Dicarbonyl, Aldehyde, Amine nih.govderpharmachemica.com | Reaction with an α-dicarbonyl compound or equivalent. |

| Pyrazole | 1,3-Dicarbonyl, Hydrazine nih.govorganic-chemistry.org | Conversion to a β-keto nitrile intermediate, followed by cyclization with hydrazine. |

| Pyrrole | 1,4-Dicarbonyl, Amine (Paal-Knorr) nih.govorganic-chemistry.org | Reaction with an α-haloketone followed by intramolecular cyclization. |

Fundamental Chemical Reactivity and Mechanistic Insights of 2 Methyl 2 Methylamino Propanenitrile

Intramolecular and Intermolecular Reactions of the Nitrile Group

The nitrile group is a versatile functional moiety characterized by a carbon-nitrogen triple bond. This endows it with a unique reactivity profile, involving both the electrophilic carbon atom and the nucleophilic lone pair on the nitrogen atom.

The most characteristic reaction of the nitrile group is nucleophilic addition across the C≡N triple bond. The carbon atom of the nitrile is electrophilic due to the high electronegativity of nitrogen. Nucleophiles attack this carbon, breaking one of the π-bonds and forming a transient, highly basic imine anion.

A primary example of this reactivity is the hydrolysis of the nitrile to a carboxylic acid. This can occur under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A water molecule then attacks the carbon, and following a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the corresponding carboxylic acid (isobutyric acid in this theoretical case, following cleavage) and an ammonium (B1175870) ion. doubtnut.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent saponification of the amide under the basic conditions yields a carboxylate salt and ammonia (B1221849).

Another significant nucleophilic addition is reduction . The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., with H₂ over Raney Nickel). The reaction proceeds via the addition of hydride ions to the carbon, ultimately yielding a diamine, 2-methyl-1-(methylamino)propane-2-amine, after workup.

Direct nucleophilic substitution at the nitrile carbon, where the -CN group acts as a leaving group, is not a typical reaction pathway due to the strength of the carbon-carbon bond.

The lone pair of electrons on the nitrile nitrogen atom allows it to act as a weak base or a nucleophile, particularly towards strong electrophiles. This interaction activates the nitrile group for subsequent reactions.

Activation is commonly achieved using Brønsted or Lewis acids. Protonation of the nitrogen by a strong acid generates a nitrilium ion. This species is significantly more electrophilic than the neutral nitrile and can be attacked by even weak nucleophiles. For instance, in the presence of an alcohol and a strong acid, a nitrile can be converted to an ester via the Pinner reaction, which proceeds through an imidate intermediate.

Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), can coordinate to the nitrile nitrogen. This coordination polarizes the C≡N bond, increasing the positive character of the carbon atom and rendering it more susceptible to nucleophilic attack. This principle is employed in reactions like the Houben-Hoesch reaction, where activated nitriles react with electron-rich aromatic rings.

Reactivity of the Methylamino Moiety

The secondary amine functionality imparts basicity and nucleophilicity to the molecule, enabling a distinct set of chemical transformations.

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it a Brønsted-Lowry base. It readily accepts a proton from an acid to form a positively charged methylammonium (B1206745) ion. This equilibrium is fundamental to its behavior in protic solvents and its interaction with acidic reagents.

The basicity of the amine is quantified by the pKa of its conjugate acid. While the specific pKa for 2-methyl-2-(methylamino)propanenitrile is not documented, it can be estimated by comparison with structurally similar amines. The presence of the electron-withdrawing nitrile group on the same carbon atom (a geminal relationship) is expected to decrease the basicity of the amine compared to a simple secondary amine like dimethylamine, due to the inductive effect.

| Compound | Structure | pKa of Conjugate Acid |

| Dimethylamine | (CH₃)₂NH | 10.7 |

| Diethylamine | (CH₃CH₂)₂NH | 10.9 |

| This compound | (CH₃)₂C(CN)NHCH₃ | Estimated ~9-10 |

| Aminoacetonitrile (B1212223) | H₂NCH₂CN | 5.34 |

| Note: The pKa for the target compound is an estimation based on structural analogy. The pKa of aminoacetonitrile is provided for comparison, showing the strong electron-withdrawing effect of a nitrile on a directly adjacent amino group. nih.gov |

As a nucleophile, the secondary methylamino group can participate in various condensation and addition reactions. A classic example is its reaction with carbonyl compounds (aldehydes and ketones). The amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. For secondary amines, this intermediate cannot eliminate water to form a neutral imine; instead, it dehydrates under acidic conditions to generate a substituted iminium ion .

The methylamino group can also undergo N-alkylation when treated with alkyl halides, leading to the formation of a quaternary ammonium salt. Similarly, N-acylation can be achieved by reacting the amine with acyl chlorides or acid anhydrides to produce the corresponding N,N-disubstituted amide. These reactions are standard transformations for secondary amines and are expected to proceed readily with this compound.

Elucidation of Catalyst-Mediated Transformations

Catalysis offers pathways for transforming this compound with greater efficiency and selectivity. While specific catalytic studies on this molecule are not prominent, plausible transformations can be inferred from the extensive literature on α-aminonitrile and nitrile chemistry. mdpi.comrsc.orgacs.org

Catalytic Hydrolysis: The hydrolysis of the nitrile group to an amide or carboxylic acid can be facilitated by various catalysts. For instance, certain transition metal complexes (e.g., those of ruthenium or platinum) can catalyze the hydration of nitriles under milder conditions than traditional acid/base hydrolysis. Furthermore, biocatalysis using nitrilase enzymes presents a highly selective, environmentally benign route to convert nitriles directly into carboxylic acids, often with high regioselectivity. researchgate.net

Catalytic Reduction: The reduction of the nitrile to a primary amine can be achieved via catalytic hydrogenation. Catalysts such as Raney Nickel, Platinum(IV) oxide (PtO₂), or Palladium on carbon (Pd/C) are commonly employed with molecular hydrogen (H₂) to effect this transformation.

Strecker Synthesis: The formation of this compound itself is a classic example of a catalyzed reaction. The Strecker synthesis involves the one-pot reaction of a ketone (acetone), an amine (methylamine), and a cyanide source (like trimethylsilyl (B98337) cyanide or hydrogen cyanide). organic-chemistry.orgfao.org This reaction is typically catalyzed by an acid or a base, which facilitates the formation of the intermediate iminium ion that is subsequently attacked by the cyanide nucleophile.

| Transformation | Reagents/Catalyst | Expected Product |

| Nitrile Hydrolysis | H₂O, Acid or Base catalyst | 2-methyl-2-(methylamino)propanoic acid |

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | 2-methyl-1-(methylamino)propane-2-amine |

| N-Acylation | Acetyl Chloride, Pyridine | N-(1-cyano-1-methylethyl)-N-methylacetamide |

| N-Alkylation | Methyl Iodide | (1-cyano-1-methylethyl)trimethylammonium iodide |

Investigation of Coordination Chemistry and Ligand Properties in Metal-Catalyzed Reactions

While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, its structural features—an α-aminonitrile with both a secondary amine and a nitrile group—suggest potential as a ligand in metal-catalyzed reactions. The presence of two potential nitrogen donor atoms allows for several coordination modes. It could act as a monodentate ligand, coordinating to a metal center through either the amino nitrogen or the nitrile nitrogen. Alternatively, it could function as a bidentate ligand, forming a chelate ring.

The gem-dimethyl substitution on the α-carbon introduces significant steric bulk. This steric hindrance would likely influence its coordination behavior and the stability of the resulting metal complexes. The methyl group on the nitrogen atom also contributes to the steric environment and the electronic properties of the amino donor group.

In hypothetical metal-catalyzed reactions, this compound could serve as a ligand to various transition metals. The properties of the resulting complex, such as the metal's oxidation state and coordination geometry, would be influenced by the ligand's steric and electronic profile. The table below outlines potential coordination complexes and their hypothetical characteristics based on general principles of coordination chemistry.

Interactive Data Table: Hypothetical Coordination Complexes of this compound

| Metal Center | Potential Coordination Mode | Plausible Reaction Type | Expected Ligand Influence |

| Palladium (Pd) | Monodentate (N-amino) | Cross-coupling reactions | Steric bulk may influence regioselectivity. |

| Copper (Cu) | Bidentate (N-amino, N-nitrile) | Atom Transfer Radical Cyclization | Chelation could stabilize the metal center. |

| Rhodium (Rh) | Monodentate (N-nitrile) | Hydroformylation | Electronic effects may modulate catalyst activity. |

| Nickel (Ni) | Bidentate (N-amino, N-nitrile) | Cyanomethylation | Steric hindrance could impact enantioselectivity in asymmetric variants. |

Exploration of Organocatalytic Applications and Mechanisms

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is no specific literature detailing the use of this compound as an organocatalyst, its structure possesses functional groups that are common in organocatalytic scaffolds. The secondary amine group can act as a Brønsted base or, upon reaction with an aldehyde or ketone, form an enamine or iminium ion intermediate, which are key reactive species in many organocatalytic cycles.

Given these features, this compound could theoretically be explored as a catalyst or precatalyst in reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. The mechanism would likely involve the formation of a nucleophilic enamine from a carbonyl compound and the secondary amine of the aminonitrile. The steric environment created by the rest of the molecule would then direct the approach of the electrophile.

The following interactive table presents hypothetical organocatalytic applications and the plausible mechanistic role of this compound.

Interactive Data Table: Potential Organocatalytic Applications of this compound

| Reaction Type | Plausible Role of Aminonitrile | Potential Substrates | Mechanistic Insight |

| Michael Addition | Enamine formation | α,β-Unsaturated aldehydes, nitroalkenes | The secondary amine could form a nucleophilic enamine with an aldehyde. |

| Aldol Reaction | Enamine formation | Ketones, Aldehydes | The aminonitrile could catalyze the addition of a ketone enamine to an aldehyde. |

| Mannich Reaction | Iminium ion formation | Aldehydes, Amines, Ketones | Could act as the amine component, or catalyze the reaction via enamine formation. |

| Asymmetric Protonation | Chiral Brønsted base | Prochiral enolates | The chiral environment could lead to enantioselective protonation. |

Computational Chemistry and Theoretical Characterization of 2 Methyl 2 Methylamino Propanenitrile

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying the electronic properties and reactivity of molecules like 2-Methyl-2-(methylamino)propanenitrile. irjweb.com

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com A smaller gap generally implies higher reactivity. aimspress.com

For an α-aminonitrile like this compound, the HOMO is expected to have significant contributions from the lone pair of the amino nitrogen, making this site nucleophilic. The LUMO is typically associated with the antibonding π* orbital of the nitrile (C≡N) group, rendering the nitrile carbon electrophilic. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution.

While specific DFT calculations for this compound are not extensively published, data from related heterocyclic compounds can provide representative values for understanding its electronic characteristics.

Table 1: Representative Frontier Molecular Orbital (FMO) Data from DFT Calculations (Note: Data presented is for a representative heterocyclic amine, N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/6-311++G(d,p) level, to illustrate typical values.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2967 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. irjweb.com |

| ELUMO | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.4871 | ELUMO - EHOMO; reflects the molecule's chemical reactivity and stability. irjweb.com |

Data sourced from a DFT study on a representative nitrogen-containing heterocyclic compound. irjweb.com

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways, transition states, and activation energies. For this compound, two key transformations are of interest: its formation via the Strecker reaction and its hydrolysis to form an amino acid derivative.

The Strecker synthesis involves the reaction of a ketone (acetone, in this case), an amine (methylamine), and a cyanide source. nih.govwikipedia.orgmasterorganicchemistry.com Computational studies can model this multi-step process. A detailed DFT study on the Strecker reaction of acetaldehyde (B116499), ammonia (B1221849), and HCN revealed that the rate-determining step in aminonitrile formation is the deprotonation of an intermediate, with a calculated activation energy barrier (ΔE≠) of 9.6 kcal/mol. nih.gov The subsequent hydrolysis of the nitrile group to a carboxylic acid is computationally shown to have a much higher activation energy barrier, around 34.7 kcal/mol, indicating this step is significantly slower. nih.gov

Table 2: Calculated Activation Energy Barriers for Key Steps in a Representative Strecker Reaction and Hydrolysis (Note: Data is based on the DFT study of the reaction between acetaldehyde, NH3, and HCN.)

| Reaction Step | Description | Calculated Activation Energy (ΔE≠) (kcal/mol) |

|---|---|---|

| Imine Formation | Rate-determining step for the formation of 1-aminoethanol (B1580991) from acetaldehyde and ammonia. | 9.6 nih.gov |

| CN- Attack | Nucleophilic attack of cyanide on the protonated imine intermediate. | 0.3 nih.gov |

| Nitrile Hydrolysis | Rate-determining step for the hydrolysis of the aminonitrile to an amino acid. | 34.7 nih.gov |

Data sourced from a computational study on the formation of alanine (B10760859) via the Strecker reaction. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic behavior, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time, including conformational changes and solvent effects.

This compound possesses several rotatable single bonds (C-C and C-N), leading to a landscape of different spatial arrangements or conformers. Conformational analysis aims to identify the most stable, low-energy conformers, as these will be the most populated and are likely to be the reactive species. ijcrt.org Computational methods can systematically rotate these bonds and calculate the relative energy of each resulting structure. The most stable conformers will likely minimize steric repulsion between the bulky methyl groups and optimize intramolecular interactions. In the gas phase, isolated molecules reveal their intrinsic conformational preferences. ijcrt.org

Table 3: Expected Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| C-C-N-C | Rotation around the C-N bond of the methylamino group. | Staggered conformations to minimize steric clash between the N-methyl group and the gem-dimethyl groups. |

The behavior of a molecule can be significantly altered by its environment, particularly in a solvent. Molecular dynamics (MD) simulations model the explicit interactions between a solute molecule and a large number of solvent molecules over a period of time. nih.gov These simulations are crucial for understanding solvation, which can stabilize or destabilize different conformers or reaction intermediates.

For this compound in an aqueous solution, MD simulations would show the formation of hydrogen bonds. The nitrogen of the secondary amine group can act as a hydrogen bond acceptor, while the hydrogen atom on that nitrogen can act as a hydrogen bond donor. The nitrogen of the nitrile group can also act as a hydrogen bond acceptor. These interactions influence the molecule's solubility and effective conformation in solution. Studies on similar molecules at interfaces, such as an acetonitrile-water-silica system, show that molecular orientation and adsorption are heavily influenced by the polarity of the side chains and the surrounding environment. nih.govrsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Predictive Property Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity. nih.govnih.gov QSAR models are built by calculating a set of numerical values, or "descriptors," that characterize the molecules' structural, physicochemical, and electronic features.

While no specific QSAR models for this compound are currently published, a model could be developed to predict its properties based on descriptors calculated from its structure. The toxicity of aliphatic nitriles, for example, is often linked to the metabolic release of cyanide. nih.gov QSAR studies on related classes like aliphatic amines and other nitriles have identified key descriptors that influence their biological effects. nih.govcapes.gov.br

Table 4: Potential Molecular Descriptors for QSAR Modeling of this compound (Note: Values are computed properties and serve as examples of descriptors for a hypothetical QSAR model.)

| Descriptor Type | Descriptor Name | Value | Potential Relevance |

|---|---|---|---|

| Physicochemical | Molecular Weight | 98.15 g/mol | Relates to size and transport properties. rsc.org |

| Lipophilicity | XLogP3-AA | 0.2 | Predicts partitioning between aqueous and lipid environments. rsc.org |

| Topological | Topological Polar Surface Area (TPSA) | 35.8 Ų | Relates to hydrogen bonding potential and membrane permeability. rsc.org |

| Structural | Hydrogen Bond Donor Count | 1 | Quantifies potential for H-bond donation. rsc.org |

| Structural | Hydrogen Bond Acceptor Count | 2 | Quantifies potential for H-bond acceptance. rsc.org |

These descriptors, along with quantum-chemically derived values like HOMO/LUMO energies, could be used to build a regression model to predict a specific endpoint, contributing to a more comprehensive understanding of the compound without the need for extensive experimental testing. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies in 2 Methyl 2 Methylamino Propanenitrile Research

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for the unambiguous identification and detailed structural analysis of 2-methyl-2-(methylamino)propanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. Due to the molecule's symmetry, the two methyl groups attached to the quaternary carbon are equivalent, as are the three protons of the N-methyl group. docbrown.info The expected chemical shifts can be estimated based on known values for similar structural motifs. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the quaternary carbon, the two equivalent methyl carbons, the N-methyl carbon, and the nitrile carbon. docbrown.info The chemical shifts of these carbons are influenced by their local electronic environment. organicchemistrydata.org

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between atoms. researchgate.net A COSY spectrum would show correlations between coupled protons, although in this specific molecule, with its isolated methyl groups, such correlations would be limited. An HSQC spectrum is more informative, correlating each proton signal to its directly attached carbon atom. rsc.org This is invaluable for definitive assignment of both ¹H and ¹³C signals.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~1.4 | Singlet | 6H | C(CH₃)₂ |

| ¹H | ~2.4 | Singlet | 3H | N-CH₃ |

| ¹H | ~1.8 | Singlet | 1H | N-H |

| ¹³C | ~25 | C(CH₃)₂ | ||

| ¹³C | ~30 | N-CH₃ | ||

| ¹³C | ~50 | C(CN) | ||

| ¹³C | ~120 | CN |

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. For this compound (C₅H₁₀N₂), the theoretical monoisotopic mass is 98.0844 Da. nih.gov HRMS analysis would be expected to yield an experimental mass very close to this theoretical value, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information by fragmenting a selected ion (typically the molecular ion) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info In the case of this compound, fragmentation would likely involve the loss of a methyl group or other characteristic fragments.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 99.091676 | 121.6 |

| [M+Na]⁺ | 121.07362 | 130.5 |

| [M-H]⁻ | 97.077124 | 122.9 |

| [M]⁺ | 98.083851 | 116.3 |

Data sourced from predicted values. uni.lu

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes would include the N-H stretch of the secondary amine, C-H stretches of the methyl groups, and the characteristic C≡N stretch of the nitrile group. The C≡N stretch is typically observed as a sharp band in the region of 2200-2260 cm⁻¹. nist.gov The N-H stretching vibration for secondary amines usually appears as a single, weaker band in the 3300-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. The C≡N triple bond, due to its polarizability, should also give a strong signal in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C≡N | Stretch | 2200 - 2260 |

| C-N | Stretch | 1000 - 1250 |

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity.

This compound possesses a chiral center at the quaternary carbon, meaning it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.com The separation relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. The resolution of racemic aminonitriles is a critical step in the synthesis of optically active α-amino acids. researchgate.netgoogle.com Various methods, including the formation of diastereomeric salts with a chiral resolving agent, can also be employed for the resolution of aminonitriles. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques are powerful analytical tools that couple a separation technique with a spectroscopic detection method. nih.govnih.gov This combination leverages the strengths of both methods: the chromatograph separates the components of a complex mixture, and the spectrometer provides detailed structural information for identification. nih.govmt.com For the analysis of α-aminonitriles and related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent and effective hyphenated systems. nih.govlsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, a gas chromatograph separates volatile and thermally stable compounds. nih.gov For polar compounds like aminonitriles and their derivatives (amino acids), a derivatization step is often required to increase volatility. sigmaaldrich.com This process replaces active hydrogens on amine and other polar groups with nonpolar moieties. sigmaaldrich.com Following separation in the GC column, the isolated compounds enter the mass spectrometer, which provides mass-to-charge ratios and fragmentation patterns, enabling definitive identification by comparison to spectral libraries. nih.gov GC-MS has been successfully employed to examine complex mixtures of alkylaminopropionitriles formed in simulated prebiotic conditions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds, a category that includes many α-aminonitriles and their precursors. lsu.eduacs.org The liquid chromatograph separates components in a liquid mobile phase, eliminating the need for derivatization in many cases. restek.comnih.gov The separated analytes are then introduced into the mass spectrometer. LC-MS and its tandem version, LC-MS/MS, have been used to identify α-aminonitrile enantiomers after derivatization and to monitor the progress of Strecker-type reactions, where product yields can be determined using calibrated LC-MS systems. nih.govacs.org The technique's high sensitivity and selectivity make it invaluable for analyzing products from library synthesis and for the quality control of herbal products containing complex chemical mixtures. nih.govacs.org

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Strong Cation Exchange (e.g., Luna 5µm SCX) | nih.gov |

| Mobile Phase A | 30 mM Ammonium (B1175870) Acetate in Water | nih.gov |

| Mobile Phase B | 5% Acetic Acid in Water | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Type | Direct analysis without derivatization | restek.comnih.gov |

Spectroscopic Investigations of Reaction Mechanisms and Intermediates

Understanding the pathway a reaction follows, from reactants to products, is critical for optimization and control. Spectroscopic methods that can probe a reaction as it occurs are essential for elucidating these mechanisms, identifying short-lived intermediates, and gathering kinetic data.

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction in real-time without disturbing the system by taking samples. mt.comrsc.org Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy are particularly powerful for tracking the concentration profiles of reactants, intermediates, products, and by-products throughout a reaction. mt.comnih.gov

In the context of this compound synthesis, which is often achieved through a Strecker-type reaction, in-situ FTIR would be an ideal tool for mechanistic studies. mdpi.comorganic-chemistry.org The synthesis involves the reaction of a ketone (acetone), an amine (methylamine), and a cyanide source. The key intermediate is an imine, formed from the condensation of the ketone and amine.

By positioning an attenuated total reflectance (ATR) probe directly in the reaction vessel, one can monitor the characteristic infrared absorption bands of the functional groups involved. For instance, the disappearance of the C=O stretch of the starting ketone and the appearance and subsequent disappearance of the C=N stretch of the imine intermediate could be tracked. Simultaneously, the growth of the C≡N stretch of the nitrile group and changes in the N-H bending region of the amine would signify the formation of the final this compound product. This real-time data provides direct evidence of the reaction pathway and allows for the calculation of reaction kinetics. mt.comrsc.org

| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) | Observed Change During Reaction |

|---|---|---|---|

| C=O (stretch) | Ketone (reactant) | 1715 - 1680 | Signal decreases |

| N-H (bend) | Primary Amine (reactant) | 1650 - 1580 | Signal changes/decreases |

| C=N (stretch) | Imine (intermediate) | 1690 - 1640 | Signal appears, then decreases |

| C≡N (stretch) | Nitrile (product) | 2260 - 2240 | Signal increases |

| N-H (bend) | Secondary Amine (product) | 1580 - 1490 | Signal appears/increases |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically used to detect and characterize chemical species with one or more unpaired electrons, known as free radicals. nih.govlibretexts.org While many organic reactions proceed through ionic or concerted pathways, some can involve radical intermediates, which are often highly reactive and short-lived. libretexts.org ESR spectroscopy is one of the most important methods for studying these transient species. rsc.orglibretexts.org

In the chemistry of aminonitriles, radical intermediates are not common in standard synthetic routes like the Strecker reaction. However, they can be formed under specific conditions, such as through electrochemical processes, photolysis, or high-energy irradiation. rsc.orgnih.gov ESR studies on analogous systems provide insight into the potential structures and properties of radicals that could be derived from this compound or related compounds.

For example, research on azido-nucleosides, which contain an amine precursor group, has used ESR to characterize the aminyl radicals (R-NH•) formed upon electron attachment. nih.gov These studies show that an unstable anion radical intermediate can lose a molecule of dinitrogen to form a nitrene anion radical, which is then protonated to yield the observed aminyl radical. nih.gov The ESR spectra of these radicals are characterized by specific hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H). nih.gov The analysis of these hyperfine splittings provides detailed information about the electronic structure and geometry of the radical. libretexts.org

| Radical Species (Analog) | Coupling Nucleus | Hyperfine Coupling Constant (Gauss) | Reference |

|---|---|---|---|

| T(C3′)-NH• (Aminyl radical from 3'-Azido-3'-deoxythymidine) | α-N | Aiso = 13.0 G | nih.gov |

| N-H (proton) | Aiso = 16.0 G | ||

| β-H (C3' proton) | Aiso = 33.0 G | ||

| T(C5′)-NH• (Aminyl radical from 5'-Azido-5'-deoxythymidine) | α-N | Aiso = 13.0 G | nih.gov |

| N-H (proton) | Aiso = 16.0 G | ||

| β-H (C5' protons) | Aiso = 25.0 G |

Note: T represents the thymine (B56734) moiety. Aiso is the isotropic hyperfine coupling constant.

Interdisciplinary Research Applications and Functional Explorations of 2 Methyl 2 Methylamino Propanenitrile

Role in Medicinal Chemistry and Pharmaceutical Development Research

2-Methyl-2-(methylamino)propanenitrile and its structural analogs serve as valuable building blocks in the synthesis of complex molecules with therapeutic potential. The presence of both a nitrile group and an amino group provides reactive sites for a variety of chemical transformations, making it a useful precursor in the development of novel active pharmaceutical ingredients (APIs).

Utilization as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis (e.g., drugs for neurological disorders, antibiotics, GSK-3β inhibitors)

The utility of α-aminonitriles, such as this compound, as intermediates is well-established in organic synthesis. These compounds are precursors to a wide array of functional groups, including amines, amides, and carboxylic acids, which are fundamental components of many pharmaceutical agents. cymitquimica.com

While direct synthesis pathways for specific drugs for neurological disorders starting from this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds provides insight into its potential applications. For instance, the drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole (B30445) derivative. echemi.comscbt.com The synthesis of the 2-aminobenzothiazole scaffold can be achieved from phenylthioureas, which can be derived from the corresponding anilines. The synthesis of substituted anilines can, in some routes, involve nitrile-containing intermediates.

In the realm of antibiotics, the vast family of cephalosporins represents a cornerstone of antibacterial therapy. scbt.com The synthesis of the cephalosporin (B10832234) nucleus and its derivatives is a complex process that can involve a variety of intermediates. scbt.com While a direct link to this compound is not explicitly detailed in seminal synthetic routes, the broader class of aminonitriles serves as versatile precursors in organic chemistry, with the potential for elaboration into complex heterocyclic systems characteristic of many antibiotics. cymitquimica.com

Research into inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in the treatment of conditions like Alzheimer's disease and bipolar disorder, has identified various heterocyclic compounds as potent inhibitors. nih.gov Notably, some of the most effective GSK-3β inhibitors feature a nitrile group, which can contribute significantly to their binding affinity. google.com The design and synthesis of novel GSK-3β inhibitors often involve the strategic incorporation of diverse chemical functionalities, and aminonitrile precursors offer a flexible platform for generating molecular diversity.

A structurally related compound, 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride, is recognized as a valuable building block in the synthesis of various pharmaceutical compounds. This highlights the general importance of the dimethyl-methylamino-propanenitrile scaffold in medicinal chemistry.

Exploration of Biological Interaction Mechanisms (e.g., enzyme inhibition studies, protein binding analysis)

The biological activity of molecules containing the aminonitrile functional group is an area of active investigation. A structural analog, 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride, has been utilized in biological studies, particularly in the fields of enzyme kinetics and protein interaction research. Preliminary research suggests that it may have an influence on neurotransmitter systems.

One specific area of investigation for this analog has been its potential as an enzyme inhibitor. Studies have explored its inhibitory effects on Leishmania N-myristoyltransferase (NMT), an enzyme crucial for the survival of the Leishmania parasite. Such research is vital in the early stages of drug discovery for identifying lead compounds that can be further optimized for potency and selectivity.

Contributions to Agrochemical Research and Development

The structural motifs present in this compound are also relevant to the agrochemical industry, where the development of effective and selective pesticides and herbicides is paramount.

Building Block for the Synthesis of Pesticides and Herbicides

The compound 2-Methyl-3-(methylamino)propanenitrile is noted for its potential applications in the synthesis of agrochemicals. cymitquimica.com The reactivity of the nitrile and amino groups allows for the construction of more complex molecules with desired biological activities for crop protection.

A prominent example of a pesticide with a structurally related core is Aldicarb. Aldicarb, a carbamate (B1207046) insecticide, is synthesized from 2-methyl-2-(methylthio)propionaldoxime. This starting material is closely related to this compound, with the methylamino group being replaced by a methylthio group and the nitrile being in its oxime form. This structural similarity underscores the potential of aminonitrile derivatives as precursors in the synthesis of agrochemicals.

Table 1: Structurally Related Compounds in Agrochemical Synthesis

| Compound | Role | Reference |

|---|---|---|

| 2-methyl-2-(methylthio)propionaldoxime | Precursor for Aldicarb synthesis | |

| 2-Methyl-3-(methylamino)propanenitrile | Potential intermediate in agrochemical production | cymitquimica.com |

Studies on Efficacy-Structure Relationships in Crop Protection Agents

The development of new crop protection agents relies heavily on understanding the relationship between a molecule's structure and its biological efficacy. By systematically modifying the structure of a lead compound and evaluating the impact on its pesticidal or herbicidal activity, researchers can optimize its performance. While specific efficacy-structure relationship studies centered on this compound are not widely published, the general principles of agrochemical design suggest that modifications to the methylamino and nitrile moieties would significantly influence its biological activity. The exploration of derivatives of this compound could lead to the discovery of novel agents with improved potency, selectivity, and environmental profiles.

Advanced Materials Science Applications

While the primary applications of this compound have been explored in the life sciences, the inherent reactivity of its functional groups also presents opportunities in the field of advanced materials science. The nitrile group, in particular, is a versatile functional group in polymer chemistry.

The Strecker reaction, which is used to synthesize α-aminonitriles, has been employed to create novel organic polymeric networks (OPNWs). These reactions can utilize dialdehydes and diamines to produce polymers containing repeating α-aminonitrile units. These resulting polymers are often characterized by high thermal stability and insolubility in common solvents. The presence of both cyano and secondary amino groups within the polymer backbone offers sites for further chemical modification, allowing for the tuning of the material's properties.

Furthermore, nitriles are precursors to nitrile rubber, a polymer valued for its resistance to oils and fuels. While acrylonitrile (B1666552) is the primary monomer for this application, the potential incorporation of functionalized nitriles like this compound into polymer structures could lead to new materials with tailored properties. The amino group could, for instance, provide a site for cross-linking or for grafting other molecules onto the polymer chain, thereby enhancing its functionality for applications in areas such as specialty seals, adhesives, or functional coatings.

Research into Polymer Precursors and Coating Formulations

The bifunctional nature of this compound, containing both a secondary amine and a nitrile group, makes it a compound of interest in polymer science. enamine.net Aminonitriles, particularly α-aminonitriles, are recognized as valuable building blocks in synthetic chemistry. uni-mainz.de Research into related compounds has demonstrated that the Strecker reaction, a multicomponent reaction involving an aldehyde, an amine, and a cyanide source, can be adapted for polymerization. rsc.orgmdpi.com This approach has been successfully used to prepare organic polymeric networks (OPNWs) that contain repeating α-aminonitrile structural units. rsc.org

These reactions proceed by linking multifunctional monomers, such as dialdehydes and diamines, with a cyanide source, yielding stable, cross-linked polymer networks. rsc.org The resulting poly(α-aminonitrile) materials are often insoluble in common solvents and exhibit high thermal stability. rsc.org The presence of both cyano and secondary amino groups within the polymer structure of these networks allows for further chemical modification. rsc.org While extensive research specifically documenting this compound as a monomer in large-scale polymer or coating production is not widely available in public literature, its structure is analogous to the building blocks used in these novel polymerization strategies. Its potential as a precursor lies in its ability to participate in similar step-growth polymerization reactions, contributing its unique aliphatic, gem-dimethyl structure to the resulting polymer backbone.

Exploration in the Synthesis of Composites and Functional Materials

The exploration of this compound extends to the synthesis of composites and functional materials, primarily due to the reactivity of its constituent functional groups. The α-aminonitrile moiety is a versatile precursor for a variety of other functional groups, including α-amino acids, amides, and diamines, through well-established chemical transformations. rsc.orgnih.gov This chemical versatility allows for the post-synthesis modification of materials derived from aminonitrile precursors.

For instance, polymeric networks synthesized from aminonitrile monomers can be chemically altered to introduce new functionalities. rsc.org The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the secondary amine group can undergo further reactions. enamine.net These transformations can radically alter the material's properties, such as its hydrophilicity, charge density, and ability to coordinate with metal ions. This potential for modification makes aminonitrile-based structures, including those that could be derived from this compound, interesting candidates for the development of:

Functional Resins: Materials with tailored binding sites for separating or sensing specific molecules.

Composite Materials: Where the aminonitrile-derived polymer acts as a matrix or a functional filler.

Heterocyclic Compounds: As α-aminonitriles are known starting materials for the synthesis of nitrogen-containing heterocycles, they can be used to create complex, functional molecules and materials. uni-mainz.de

The development of such materials from this compound remains a specialized area of research, with possibilities rooted in the fundamental reactivity of α-aminonitriles. uni-mainz.de

Analytical Chemistry Method Development

Preparation of Reference Standards for Chromatographic and Spectroscopic Analysis

In analytical chemistry, the availability of pure, well-characterized reference standards is essential for the accurate identification and quantification of chemical substances. lgcstandards.com this compound is available from chemical suppliers and serves as a reference material for various analytical applications. bldpharm.com A certified reference standard allows for the calibration of analytical instruments and the validation of new analytical methods. lgcstandards.com

The fundamental properties of the compound, such as its molecular weight, structure, and spectroscopic characteristics, are precisely determined and documented. This information, often found in chemical databases like PubChem, forms the basis of its use as a standard. nih.gov For example, its exact mass is critical for mass spectrometry, while its structural features are key to interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2273-39-4 | nih.gov |

| Molecular Formula | C₅H₁₀N₂ | nih.gov |

| Molecular Weight | 98.15 g/mol | nih.gov |

| Monoisotopic Mass | 98.084398327 Da | nih.gov |

| Topological Polar Surface Area | 35.8 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| SMILES | CC(C)(C#N)NC | nih.gov |

| InChIKey | NKQVYJRZBVRXRU-UHFFFAOYSA-N | nih.gov |

Development of Methodologies for Compound Identification in Complex Research Matrices

The development of robust analytical methods is crucial for detecting and quantifying a specific compound within a complex mixture, such as a reaction byproduct, a biological sample, or an environmental matrix. rsc.org The reference standard of this compound is central to this process.

Method development typically involves separation science, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with a detector, most commonly a Mass Spectrometer (MS). sielc.comresearchgate.net The procedure would involve:

Method Optimization: A solution of the pure reference standard is injected into the GC or HPLC system to determine its retention time—the specific time it takes for the compound to travel through the chromatographic column. The separation conditions (e.g., column type, temperature gradient, mobile phase composition) are adjusted to achieve a sharp, well-defined peak.

Spectrometric Fingerprinting: When using a mass spectrometer, the reference standard is fragmented, producing a unique mass spectrum or "fingerprint." This spectrum is characterized by the mass-to-charge ratio of the parent ion and its various fragments.

Method Validation: The optimized method is then tested for its specificity, linearity, accuracy, and precision using the reference standard.

Sample Analysis: Once validated, the method can be applied to complex research samples. The presence of this compound is confirmed if a peak appears at the same retention time and exhibits the same mass spectrum as the reference standard. This allows for unambiguous identification and quantification, even in the presence of many other substances.

Corrosion Inhibition Studies Involving Propanenitrile Scaffolds

Organic compounds containing heteroatoms like nitrogen and oxygen are widely investigated as corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netnih.gov The effectiveness of these inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosive attack. mocedes.org The propanenitrile scaffold, which is the core structure of this compound, is of significant interest in this field. The presence of both a nitrile group (C≡N) and an amino group (-NH-) provides multiple centers for adsorption onto a metal surface. jetir.org

Research on related propanenitrile derivatives, such as hydroxyphenylamino propanenitriles, has demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. researchgate.net Studies show that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency is dependent on the inhibitor's concentration, with higher concentrations leading to greater surface coverage and improved protection. nih.govresearchgate.net The adsorption of these compounds often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

While studies focusing exclusively on this compound are limited, the principles derived from analogous structures provide a strong basis for its potential application in this area. The nitrogen atoms in the amino and nitrile groups possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, facilitating a strong adsorption process.

Interactive Table 2: Research Findings on Corrosion Inhibition by Propanenitrile Derivatives on Mild Steel in 1M HCl

| Compound | Concentration | Inhibition Efficiency (η%) | Key Finding | Source |

| 3-(4-Hydroxyphenylamino) propanenitrile (Para) | 10⁻³ M | 85% | Acts as a good, mixed-type inhibitor. Adsorption follows Langmuir isotherm. | researchgate.net |

| 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (PdC-OH) | 10 x 10⁻⁵ M | 75.7% | Inhibition power increases significantly with the addition of KI. | nih.govnih.govresearchgate.net |

| 6-Amino-2-oxo-1-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (PdC-Me) | 10 x 10⁻⁵ M | Not specified | Adsorption is spontaneous and follows the Langmuir model. | nih.govnih.govresearchgate.net |

| 6-Amino-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile (PdC-H) | 10 x 10⁻⁵ M | Not specified | The presence of heteroatoms and π-electrons in the rings facilitates adsorption. | nih.govnih.govresearchgate.net |

Environmental Chemistry and Bioremediation Research of Nitrile Containing Compounds

Abiotic Degradation Pathways of 2-Methyl-2-(methylamino)propanenitrile in Environmental Matrices

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For this compound, these pathways would primarily include photolysis, hydrolysis, and oxidation.

Photolytic Decomposition: Direct photolysis, the breakdown of a molecule by direct absorption of light, is a potential degradation pathway for many organic compounds. However, specific studies on the photolytic decomposition of this compound are not readily available in the reviewed literature. For related compounds, such as halobenzonitriles, photolysis has been observed to occur, with quantum yields varying depending on the specific structure and the environmental medium researchgate.net. The rate and extent of photolysis are influenced by factors like the wavelength and intensity of light, as well as the presence of other substances in the water or soil that can act as photosensitizers. Without experimental data, the susceptibility of this compound to photolytic degradation remains speculative.

Hydrolytic Decomposition: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid and ammonia (B1221849). This process can occur in two steps, first forming an amide intermediate, which is then further hydrolyzed libretexts.org. The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by both acids and bases libretexts.org.

For α-aminonitriles, the hydrolysis is a known and important reaction, often being the final step in the Strecker synthesis of amino acids nih.govmdpi.com. Studies on the alkaline hydrolysis of various aminonitriles have shown that the reaction proceeds to yield the corresponding amino acids nih.gov. For instance, a study on the alkaline hydrolysis of aminonitriles as a potential pathway for amino acid formation on Titan demonstrated that ammonia plays a key role in facilitating the reaction nih.gov. The hydrolysis of 2-methyl propanenitrile under alkaline conditions yields isobutyric acid nih.gov. Given its structure as a tertiary aminonitrile, this compound would be expected to hydrolyze to 2-methyl-2-(methylamino)propanoic acid and ammonia. However, steric hindrance around the nitrile group, due to the two methyl groups on the α-carbon, might affect the rate of hydrolysis. Attempts to hydrolyze the sterically hindered 2-aminoadamantane-2-carbonitrile (B14904040) using mineral acids or alkali were unsuccessful, suggesting that the bulky structure can impede hydrolysis organic-chemistry.org.

| Reactant | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Generic Nitrile (R-CN) | Acidic (e.g., HCl, heat) | Amide (R-CONH2) | Carboxylic Acid (R-COOH) + Ammonium (B1175870) Salt (NH4+) | libretexts.org |

| Generic Nitrile (R-CN) | Alkaline (e.g., NaOH, heat) | Amide (R-CONH2) | Carboxylate Salt (R-COONa) + Ammonia (NH3) | libretexts.org |

| 2-Methyl Propanenitrile | Alkaline Hydrolysis | 2-Methylpropanamide (Isobutyramide) | Isobutyric Acid | nih.gov |

| 2-Aminoadamantane-2-carbonitrile | Acid or Alkali | Unsuccessful Hydrolysis (due to steric hindrance) | organic-chemistry.org |

Oxidative processes, particularly those involving hydroxyl radicals (•OH), are a major pathway for the degradation of organic pollutants in the atmosphere and in aquatic environments through advanced oxidation processes (AOPs) nih.gov. Hydroxyl radicals are highly reactive and can initiate the oxidation of a wide range of organic molecules nih.gov.

While specific studies on the oxidative degradation of this compound are not available, research on the oxidation of primary amines and amino acids by hydroxyl radicals provides some insights. The oxidation of the amino group can lead to the formation of ammonia or nitrates, depending on the structure of the molecule nih.gov. For example, the oxidation of glycine (B1666218) by hydroxyl radicals leads to the formation of ammonia nih.gov. Hydroxyl radicals react with the aliphatic C-H bonds of amino acids by abstracting a hydrogen atom researchgate.net. The presence of an amino group can influence the sites of radical attack. In the case of this compound, the tertiary amine and the α-carbon with two methyl groups would be potential sites for oxidative attack. The oxidative cyanation of tertiary amines to form α-aminonitriles is a known synthetic reaction, which can be initiated by radicals mdpi.com. This suggests that the reverse reaction, the oxidative degradation of the aminonitrile, is also plausible.

Biotic Transformation and Bioremediation Studies